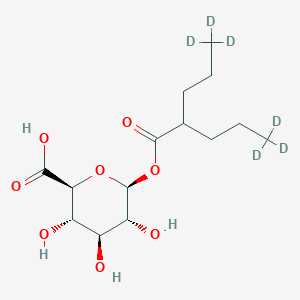

Valproic Acid-d6 Beta-D-Glucuronide

Description

Significance of Deuterated Metabolites in Pharmacometabolism Research

Deuterated compounds, in which one or more hydrogen atoms are replaced by deuterium (B1214612), are invaluable tools in pharmaceutical research and development. simsonpharma.compharmaffiliates.com This isotopic substitution creates a carbon-deuterium bond that is stronger than the corresponding carbon-hydrogen bond. This can slow down chemical reactions, including metabolic processes, a phenomenon known as the "deuterium isotope effect". simsonpharma.comnih.gov This property allows researchers to enhance the metabolic stability of drug molecules and investigate complex metabolic pathways. pharmaffiliates.comnih.gov

In pharmacometabolism research, deuterated compounds serve several key functions:

Tracking Metabolic Pathways: Deuterium labeling allows researchers to trace how molecules are absorbed, distributed, metabolized, and excreted within a biological system. simsonpharma.com

Internal Standards: They are frequently used as internal standards in quantitative bioanalysis, especially in mass spectrometry and NMR spectroscopy. simsonpharma.compharmaffiliates.com Because they are chemically almost identical to their non-deuterated counterparts, they behave similarly during sample extraction and analysis, but their difference in mass allows for precise quantification.

Altering Metabolic Profiles: Strategic deuteration can block or slow metabolism at specific sites on a molecule, which can help reduce the formation of toxic metabolites or improve a drug's pharmacokinetic profile. nih.govnih.gov

Applications of Deuterated Compounds in Research

| Application Area | Description | Key Advantage |

|---|---|---|

| Pharmacokinetic (PK) Studies | Used to study the absorption, distribution, metabolism, and excretion (ADME) of drugs. | Allows for precise measurement of drug and metabolite levels over time. simsonpharma.com |

| Bioanalytical Methods | Serve as ideal internal standards for quantitative analysis (e.g., LC-MS/MS). | Improves accuracy and precision of measurements by correcting for sample loss during processing. pharmaffiliates.com |

| Metabolic Pathway Elucidation | Help identify and understand the enzymes and pathways involved in drug biotransformation. | The kinetic isotope effect can reveal rate-limiting steps in metabolic reactions. nih.govsemanticscholar.org |

| Drug Development | Incorporated into new drug candidates to improve metabolic stability and safety profiles. | Can lead to drugs with longer half-lives, reduced dosing frequency, and lower toxicity. pharmaffiliates.comnih.govnih.gov |

Role of Valproic Acid Metabolites as Probes for Glucuronidation Pathways

Glucuronidation is a major Phase II biotransformation pathway that conjugates xenobiotics with D-glucuronic acid, rendering them more water-soluble and facilitating their excretion. acs.org For Valproic Acid, this is a predominant route of metabolism, with Valproic Acid Glucuronide (VPAG) being the major urinary metabolite, accounting for 30-70% of the administered dose. clinpgx.orgmdpi.comnih.govnih.gov

The formation of VPAG is catalyzed by a group of enzymes known as UDP-glucuronosyltransferases (UGTs). nih.gov Several UGT isoforms have been identified as being involved in the glucuronidation of VPA. clinpgx.orgnih.govresearchgate.net

UGT Isoforms Involved in Valproic Acid Glucuronidation

| UGT Family | Specific Isoforms |

|---|---|

| UGT1A | UGT1A3, UGT1A4, UGT1A6, UGT1A8, UGT1A9, UGT1A10 clinpgx.orgnih.govresearchgate.net |

| UGT2B | UGT2B7, UGT2B15 clinpgx.orgresearchgate.net |

Studying VPA metabolites like VPAG is crucial for understanding the activity of these UGT enzymes. VPA itself is known to be an inhibitor of certain UGTs, which can lead to drug-drug interactions. researchgate.netnih.govsemanticscholar.org For example, VPA has been shown to competitively inhibit UGT2B7 and uncompetitively inhibit UGT1A9. researchgate.netnih.gov By using stable-isotope labeled metabolites like Valproic Acid-d6 Beta-D-Glucuronide, researchers can precisely probe these pathways and investigate the potential for such interactions without interfering with the measurement of the endogenously formed metabolite.

Overview of Academic Research Trajectories for this compound

The primary application of this compound in academic research is as an internal standard for the quantitative determination of its non-deuterated analog, Valproic Acid Beta-D-Glucuronide. This is essential for pharmacokinetic studies that aim to understand the metabolic fate of Valproic Acid.

In a typical research setting, a known quantity of the deuterated standard is added to biological samples (such as plasma, urine, or bile). The samples are then processed and analyzed, usually by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The mass spectrometer can differentiate between the deuterated standard and the non-deuterated metabolite formed in the body due to their mass difference. This allows for highly accurate quantification of the metabolite, which is critical for building pharmacokinetic models and assessing how factors like genetics, co-administered drugs, or disease states affect the glucuronidation of VPA.

Contextualization within Drug Metabolism and Xenobiotic Biotransformation Studies

The study of this compound fits into the broader scientific field of xenobiotic biotransformation. This field investigates the biochemical processes by which living organisms metabolize and eliminate foreign compounds (xenobiotics), including drugs, toxins, and environmental pollutants. nih.gov

Biotransformation typically occurs in two phases:

Phase I Metabolism: Involves oxidation, reduction, and hydrolysis reactions, often mediated by cytochrome P450 (CYP) enzymes. These reactions introduce or expose functional groups on the xenobiotic. acs.org

Phase II Metabolism: Involves conjugation reactions, such as glucuronidation, where an endogenous molecule is attached to the xenobiotic, making it more polar and easier to excrete. acs.org

Valproic acid undergoes extensive biotransformation through multiple pathways, making it a model compound for studying the interplay between different metabolic routes. nih.govubc.ca The use of stable isotope-labeled compounds like this compound is a cornerstone of modern drug metabolism research, enabling the precise characterization of these complex biological processes. ubc.ca

Major Metabolic Pathways of Valproic Acid

| Pathway | Approximate Contribution | Key Enzymes/Process | Primary Metabolite(s) |

|---|---|---|---|

| Glucuronidation (Phase II) | ~50% clinpgx.orgnih.gov | UDP-glucuronosyltransferases (UGTs) | Valproate-glucuronide clinpgx.org |

| Mitochondrial β-Oxidation (Phase I) | ~40% clinpgx.orgnih.gov | Acyl-CoA synthases | 2-ene-VPA, 3-OH-VPA, 3-keto-VPA nih.gov |

| Cytochrome P450 Oxidation (Phase I) | ~10% clinpgx.orgnih.gov | CYP2C9, CYP2A6, CYP2B6 clinpgx.orgnih.gov | 4-ene-VPA, 5-OH-VPA, 4-OH-VPA clinpgx.orgnih.gov |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H24O8 |

|---|---|

Molecular Weight |

326.37 g/mol |

IUPAC Name |

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[5,5,5-trideuterio-2-(3,3,3-trideuteriopropyl)pentanoyl]oxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C14H24O8/c1-3-5-7(6-4-2)13(20)22-14-10(17)8(15)9(16)11(21-14)12(18)19/h7-11,14-17H,3-6H2,1-2H3,(H,18,19)/t8-,9-,10+,11-,14-/m0/s1/i1D3,2D3 |

InChI Key |

XXKSYIHWRBBHIC-XVMBEYOISA-N |

Isomeric SMILES |

[2H]C([2H])([2H])CCC(CCC([2H])([2H])[2H])C(=O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)C(=O)O)O)O)O |

Canonical SMILES |

CCCC(CCC)C(=O)OC1C(C(C(C(O1)C(=O)O)O)O)O |

Origin of Product |

United States |

Synthesis and Advanced Characterization of Valproic Acid D6 Beta D Glucuronide for Research Applications

Chemical Synthesis Pathways for Deuterated Glucuronides

The chemical synthesis of Valproic Acid-d6 Beta-D-Glucuronide involves a multi-step process that begins with the preparation of the deuterated precursor, Valproic Acid-d6, followed by the conjugation with a protected glucuronic acid derivative.

Synthesis of Valproic Acid-d6 Precursors

The synthesis of Valproic Acid-d6, chemically known as 2-(Propyl-d3)pentanoic-d3 acid, is a critical first step. Deuterium (B1214612) can be incorporated into the valproic acid molecule through various established methods. One common approach involves the use of deuterated starting materials in a classical malonic ester synthesis.

The general synthetic route can be outlined as follows:

Alkylation of Diethyl Malonate: Diethyl malonate is sequentially alkylated using a deuterated propyl halide (e.g., 1-bromopropane-d3). The use of a strong base, such as sodium ethoxide, facilitates the deprotonation of the active methylene group of diethyl malonate, which then acts as a nucleophile. A second alkylation with a non-deuterated propyl halide completes the formation of diethyl dipropylmalonate with one deuterated propyl chain.

Hydrolysis and Decarboxylation: The resulting dialkylated malonic ester is then hydrolyzed to the corresponding dicarboxylic acid using a strong base like potassium hydroxide, followed by acidification. Subsequent heating of the dipropylmalonic acid induces decarboxylation, yielding Valproic Acid-d6.

Alternative strategies for deuteration may involve catalytic deuterium exchange on the final valproic acid molecule or its precursors under specific conditions. The choice of synthetic route depends on the desired labeling pattern and the availability of deuterated starting materials.

Glucuronidation Reaction Strategies for Deuterated Conjugates

The conjugation of Valproic Acid-d6 to glucuronic acid is typically achieved through a glycosylation reaction. To ensure the formation of the desired β-anomer and to prevent unwanted side reactions, the hydroxyl and carboxyl groups of the glucuronic acid donor must be appropriately protected.

A common strategy is the Koenigs-Knorr reaction or its modifications. This involves the following key steps:

Preparation of a Glycosyl Donor: A protected glucuronic acid derivative, often a glycosyl halide such as acetobromo-α-D-glucuronic acid methyl ester, is prepared. The hydroxyl groups are typically protected as acetates, and the carboxylic acid as a methyl ester.

Glycosylation: The Valproic Acid-d6, acting as the glycosyl acceptor, is reacted with the protected glycosyl donor in the presence of a promoter, such as a silver or mercury salt. This reaction leads to the formation of the O-glycosidic bond.

Deprotection: The protecting groups (acetates and methyl ester) are subsequently removed under mild conditions to yield the final product, this compound. For instance, acetyl groups can be removed by base-catalyzed methanolysis (Zemplén deacetylation), and the methyl ester can be hydrolyzed under basic conditions.

The stereochemical outcome of the glycosylation is crucial, and reaction conditions are optimized to favor the formation of the β-glucuronide, which is the form produced biologically.

Enzymatic Synthesis Approaches for this compound Production

Enzymatic methods offer a highly stereospecific and often more direct route to the synthesis of glucuronides, mimicking the biological metabolic pathway.

In Vitro Biosynthesis Using Recombinant UDP-Glucuronosyltransferases (UGTs)

The glucuronidation of valproic acid in humans is primarily catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs). nih.gov In vitro studies have identified several UGT isoforms, including UGT1A3, UGT1A4, UGT1A6, UGT1A8, UGT1A9, UGT1A10, UGT2B7, and UGT2B15, as being capable of metabolizing valproic acid. nih.gov

The enzymatic synthesis of this compound can be performed using recombinant UGT enzymes. This approach involves incubating Valproic Acid-d6 with a specific recombinant human UGT isoform in the presence of the co-substrate uridine (B1682114) 5'-diphospho-glucuronic acid (UDPGA). nih.gov The reaction is typically carried out in a buffered solution under optimized conditions of pH and temperature. The use of a specific UGT isoform ensures the production of the correct β-anomer.

Table 1: Human UGT Isoforms Involved in Valproic Acid Glucuronidation

| UGT Isoform | Reported Activity towards Valproic Acid |

| UGT1A3 | Yes nih.gov |

| UGT1A4 | Yes nih.gov |

| UGT1A6 | Yes nih.gov |

| UGT1A8 | Yes nih.gov |

| UGT1A9 | Yes nih.gov |

| UGT1A10 | Yes nih.gov |

| UGT2B7 | Yes nih.gov |

| UGT2B15 | Yes nih.gov |

This table is based on in vitro studies with the non-deuterated compound.

Biocatalytic Approaches for Stereospecific Glucuronide Formation

Biocatalytic approaches utilize whole cells or cell lysates (e.g., liver microsomes) that contain the necessary UGT enzymes and cofactors for the glucuronidation reaction. While less specific than using a single recombinant enzyme, this method can be effective for producing the metabolite. The reaction mixture would contain Valproic Acid-d6, the biological catalyst (e.g., human liver microsomes), and the co-substrate UDPGA. The stereospecificity of the enzymatic reaction ensures the formation of the desired Beta-D-glucuronide isomer.

Advanced Spectroscopic and Chromatographic Validation of Synthetic Products

The identity, purity, and isotopic enrichment of the synthesized this compound must be rigorously confirmed using a combination of advanced analytical techniques. A Certificate of Analysis for a commercially available standard provides key characterization data. lgcstandards.com

Table 2: Analytical Specifications for this compound

| Parameter | Specification |

| Molecular Formula | C₁₄H₁₈D₆O₈ |

| Molecular Weight | 326.37 g/mol |

| Appearance | White to Off-White Solid |

| Purity | ≥95% |

| Isotopic Purity | >95% (99.3% in a representative batch) |

Data sourced from a Certificate of Analysis by LGC Standards. lgcstandards.com

Spectroscopic Validation:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the molecule. The absence of signals corresponding to the deuterated positions in the ¹H NMR spectrum and the characteristic shifts of the glucuronic acid and valproic acid moieties confirm the successful synthesis. The coupling constants of the anomeric proton in the ¹H NMR spectrum are critical for confirming the β-configuration of the glycosidic bond.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the accurate mass of the molecule, confirming its elemental composition. The mass spectrum will show a molecular ion corresponding to the mass of the deuterated glucuronide. The isotopic distribution pattern in the mass spectrum is analyzed to confirm the number of deuterium atoms incorporated and to calculate the isotopic purity. lgcstandards.com

Chromatographic Validation:

High-Performance Liquid Chromatography (HPLC): HPLC coupled with a suitable detector (e.g., UV or mass spectrometry) is used to assess the chemical purity of the final product. A single, sharp peak under various chromatographic conditions indicates a high degree of purity.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS and LC-MS/MS are powerful techniques for both the qualitative and quantitative analysis of this compound. These methods provide retention time data for chromatographic separation and mass-to-charge ratio information for unambiguous identification and purity assessment.

By employing these rigorous synthesis and characterization methodologies, high-quality this compound can be produced, serving as a critical reagent for advancing pharmaceutical and clinical research.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Isotopic Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation and purity assessment of this compound. Both ¹H (proton) and ¹³C (carbon-13) NMR are employed to confirm the covalent structure and to assess the degree of deuteration.

In the ¹H NMR spectrum, the absence or significant reduction of signals corresponding to the propyl groups of valproic acid confirms the successful incorporation of deuterium. The remaining protons, particularly those on the glucuronide moiety, provide characteristic signals that confirm the presence and structure of the sugar ring. The anomeric proton (H-1') of the β-D-glucuronide typically appears as a doublet with a coupling constant (³J(H1',H2')) of approximately 7-8 Hz, confirming the β-configuration of the glycosidic bond.

¹³C NMR spectroscopy provides further structural confirmation, with characteristic chemical shifts for the carbonyl carbon of the valproyl group and the carbons of the glucuronic acid ring. The deuterated carbons will exhibit significantly attenuated signals or be absent from the spectrum, depending on the specific deuteration pattern.

Table 1: Representative ¹H NMR Spectral Data for this compound This table presents plausible chemical shifts based on related compounds. Actual values may vary.

| Proton Assignment | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1' (anomeric) | ~5.8 | d | ~7.5 |

| H-2', H-3', H-4' | ~3.4 - 3.7 | m | - |

| H-5' | ~3.8 | d | ~9.5 |

| Methine (VPA) | ~2.4 | m | - |

Table 2: Representative ¹³C NMR Spectral Data for this compound This table presents plausible chemical shifts based on related compounds. Actual values may vary.

| Carbon Assignment | Chemical Shift (ppm) |

| C=O (VPA) | ~175 |

| C-1' (anomeric) | ~95 |

| C-2', C-3', C-4' | ~72 - 76 |

| C-5' | ~77 |

| C-6' (carboxyl) | ~172 |

| Methine (VPA) | ~45 |

High-Resolution Mass Spectrometry for Molecular Confirmation and Isotopic Enrichment Verification

High-Resolution Mass Spectrometry (HRMS) is indispensable for confirming the elemental composition and verifying the isotopic enrichment of this compound. HRMS provides a highly accurate mass measurement, allowing for the determination of the molecular formula with a high degree of confidence.

For this compound (C₁₄H₁₈D₆O₈), the expected monoisotopic mass is compared to the measured mass. The small mass difference, typically in the parts-per-million (ppm) range, confirms the elemental composition.

Furthermore, the isotopic distribution pattern observed in the mass spectrum is used to verify the level of deuterium enrichment. The relative intensities of the molecular ion peak (M) and the peaks corresponding to ions with one or more fewer deuterium atoms (M-1, M-2, etc.) are compared to the theoretical distribution for a given level of isotopic enrichment. This analysis confirms that the desired number of deuterium atoms has been incorporated into the molecule. A common fragmentation pattern for acyl glucuronides in negative ion mode is the neutral loss of the glucuronic acid moiety (176 amu).

Table 3: High-Resolution Mass Spectrometry Data for this compound Theoretical values are provided for illustrative purposes.

| Parameter | Expected Value |

| Molecular Formula | C₁₄H₁₈D₆O₈ |

| Monoisotopic Mass | 326.1849 |

| Isotopic Enrichment | >98% |

Chiral Chromatography for Stereochemical Purity Determination of Beta-D-Glucuronide Linkage

The stereochemistry of the glycosidic bond is a critical quality attribute of this compound, as only the β-anomer is the biologically relevant metabolite. Chiral chromatography, typically High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP), is employed to confirm the stereochemical purity.

This technique separates the β-D-glucuronide from its α-anomer, which may be formed as a byproduct during chemical synthesis. The separation is based on the differential interactions of the diastereomeric anomers with the chiral stationary phase. By comparing the retention time of the synthesized compound with that of a known standard or by using analytical techniques that can distinguish between the anomers (such as specific enzymatic hydrolysis with β-glucuronidase), the stereochemical purity can be determined. A high percentage of the β-anomer is required for the compound to be a suitable research standard.

Table 4: Illustrative Chiral HPLC Method Parameters This table provides a general example of chromatographic conditions.

| Parameter | Condition |

| Column | Chiral Stationary Phase (e.g., cellulose or amylose-based) |

| Mobile Phase | Isocratic or gradient mixture of hexane/isopropanol or similar |

| Flow Rate | 1.0 mL/min |

| Detection | UV at an appropriate wavelength |

Quantitative Analysis of Compound Purity for Standard Preparation

For this compound to be used as an accurate standard in quantitative research, its absolute purity must be precisely determined. Quantitative Nuclear Magnetic Resonance (qNMR) is a powerful primary method for this purpose.

qNMR allows for the direct measurement of the analyte concentration without the need for a chemically identical reference standard. nih.gov In a typical qNMR experiment, a known mass of the this compound sample is dissolved in a deuterated solvent along with a known mass of an internal standard of high purity. manufacturingchemist.com The purity of the analyte is then calculated by comparing the integral of a specific, well-resolved signal from the analyte with the integral of a signal from the internal standard. manufacturingchemist.com This method is highly accurate and provides traceability to the International System of Units (SI). koreascience.kr

Other chromatographic techniques, such as HPLC with UV or mass spectrometric detection, are also used to assess purity by quantifying the main component relative to any detected impurities.

Table 5: Summary of Purity Analysis This table outlines the key aspects of purity determination.

| Analytical Technique | Parameter Measured | Acceptance Criteria |

| Quantitative NMR (qNMR) | Absolute Purity (assay) | ≥ 98% |

| HPLC-UV/MS | Chromatographic Purity | ≥ 98% |

| Karl Fischer Titration | Water Content | ≤ 2% |

| Thermogravimetric Analysis | Residual Solvents | ≤ 1% |

Metabolic Formation and Enzymatic Pathways of Valproic Acid Glucuronidation Utilizing Deuterated Probes

Detailed Reaction Mechanisms of UGT-Catalyzed Glucuronidation

The glucuronidation of valproic acid is a nucleophilic substitution reaction. The carboxylate group of valproic acid acts as a nucleophile, attacking the anomeric carbon (C1) of the glucuronic acid moiety of the cofactor, UDPGA. This reaction is catalyzed by the UGT enzyme, which properly orients both the substrate and the cofactor within its active site to facilitate the transfer. The result is the formation of Valproic Acid-d6 Beta-D-Glucuronide, an acyl glucuronide, and the release of UDP. drugbank.comhmdb.ca The "Beta-D" designation refers to the stereochemistry of the newly formed glycosidic bond.

Role of UDP-Glucuronic Acid (UDPGA) as a Cofactor

UDP-Glucuronic Acid (UDPGA) is the essential activated form of glucuronic acid required for all glucuronidation reactions. researchgate.netwikipedia.org It is synthesized in the cytoplasm from UDP-glucose by the enzyme UDP-glucose dehydrogenase, which utilizes NAD+ as a cofactor. wikipedia.org The high-energy pyrophosphate bond in UDPGA makes the glucuronic acid moiety readily transferable to acceptor molecules like valproic acid. The availability of UDPGA can be a rate-limiting factor for glucuronidation, especially under conditions of high substrate load. researchgate.net

Intracellular Localization and Compartmentalization of UGTs and UDPGA for Glucuronidation

The enzymatic conjugation of valproic acid with glucuronic acid is catalyzed by a superfamily of enzymes known as UDP-glucuronosyltransferases (UGTs). The efficiency of this process is intrinsically linked to the specific intracellular location and organization of both the UGT enzymes and their essential co-substrate, uridine (B1682114) 5'-diphospho-glucuronic acid (UDPGA).

UGT enzymes are primarily localized within the membrane of the endoplasmic reticulum (ER), a vast network of tubules and sacs within the cytoplasm of eukaryotic cells. bidmc.orgwikipedia.orgnih.gov They are classified as type I transmembrane proteins, with the majority of the protein, including the catalytic domain responsible for binding both the substrate (valproic acid) and the UDPGA co-substrate, residing in the ER lumen (the space within the ER). nih.govjst.go.jp A small portion of the protein is anchored in the ER membrane and extends into the cytosol. nih.gov This luminal orientation of the active site creates a physical barrier, as UDPGA is synthesized in the cytoplasm. bidmc.org

Exploration of Extrahepatic Glucuronidation of Valproic Acid-d6 in In Vitro Systems

While the liver is the principal site of drug metabolism, including the glucuronidation of valproic acid, significant metabolic activity also occurs in extrahepatic tissues. tandfonline.comyoutube.com In vitro studies utilizing tissue preparations, such as microsomes from various organs, have been instrumental in elucidating the contribution of these other sites to valproic acid metabolism. The use of stable isotope-labeled compounds like Valproic Acid-d6 is crucial in these experiments, as it allows for precise quantification of the resulting glucuronide metabolite by techniques like mass spectrometry, distinguishing it from any endogenous compounds. nih.gov

In vitro investigations have demonstrated that the kidneys and the gastrointestinal tract are notable sites of extrahepatic valproic acid glucuronidation. wikipedia.orgyoutube.comnih.gov Studies using human kidney microsomes have confirmed their capacity to form valproic acid glucuronide. nih.gov The UGT enzymes present in the epithelial cells of the lower gastrointestinal tract also contribute to this metabolic pathway. wikipedia.org Specifically, UGT isoforms known to be expressed in the intestine, such as UGT1A8 and UGT1A10, have been shown to catalyze the glucuronidation of valproic acid. researchgate.netnih.gov

The table below summarizes findings from in vitro studies on the glucuronidation of valproic acid in different human tissue preparations. These studies often utilize recombinant UGT enzymes to pinpoint the specific isoforms responsible for the metabolic activity observed in tissue microsomes.

| Tissue/Enzyme Source | Key UGT Isoforms Involved | Significance in Valproic Acid Glucuronidation |

| Liver Microsomes | UGT1A3, UGT1A4, UGT1A6, UGT1A9, UGT2B7 | Primary site of metabolism; UGT1A6 and UGT2B7 are most prominent. tandfonline.com |

| Kidney Microsomes | UGT1A6, UGT1A9, UGT2B7 | Significant extrahepatic clearance. youtube.comnih.gov |

| Intestine Microsomes | UGT1A8, UGT1A10 | Contributes to first-pass metabolism. researchgate.netnih.gov |

Impact of Genetic Polymorphisms of UGTs on Valproic Acid Glucuronidation Rates Using Recombinant Enzymes

The genes encoding UGT enzymes are highly polymorphic, meaning there are common variations in the DNA sequence among individuals. wikipedia.orgbohrium.com These genetic polymorphisms can result in enzymes with altered activity, leading to significant inter-individual differences in the rate of valproic acid glucuronidation. bohrium.comscielo.br Studying these variations is critical for understanding why drug responses and side effects can differ widely among patients.

Research utilizing recombinant enzymes—UGT proteins produced in a laboratory setting—allows for the precise investigation of how specific genetic variants affect enzyme function. nih.govresearchgate.net By expressing different polymorphic forms of a UGT enzyme, scientists can directly compare their catalytic efficiency towards valproic acid.

Several UGT isoforms are involved in valproic acid glucuronidation, with UGT2B7, UGT1A6, and UGT1A9 showing the most significant activity. tandfonline.combohrium.com Polymorphisms in the genes for these enzymes have been a major focus of research. For instance, studies on the UGT2B7 gene have examined polymorphisms like C802T (H268Y) and G211T, though findings on their impact on valproic acid metabolism have sometimes been conflicting. bohrium.comnih.govfrontiersin.org Similarly, common single nucleotide polymorphisms (SNPs) in the UGT1A6 gene, such as T19G, have been investigated, with some studies suggesting an effect on valproic acid plasma concentrations. bohrium.comnih.govnih.gov

The following table presents a summary of kinetic parameters for valproic acid glucuronidation by several key recombinant UGT isoforms. Note that kinetic values can vary between studies due to different experimental conditions.

| Recombinant UGT Isoform | Apparent Km (mM) | Key Findings |

| UGT1A6 | 2.3 - 5.2 | A major isoform in valproic acid glucuronidation; conflicting reports on the functional impact of its polymorphisms. nih.govbohrium.com |

| UGT1A9 | 2.3 - 5.2 | Contributes to glucuronidation; valproic acid can inhibit its activity towards other substrates. nih.gov |

| UGT2B7 | 2.3 - 5.2 | Considered to have the highest activity and intrinsic clearance towards valproic acid. nih.govbohrium.com |

| UGT1A3 | N/A | Involved in metabolism, but its polymorphisms are less studied in relation to valproic acid. bohrium.com |

| UGT1A4 | N/A | Shows lower activity towards valproic acid. nih.govbohrium.com |

Analytical Methodologies for Quantification and Detection of Valproic Acid D6 Beta D Glucuronide in Research Matrices

The Role of Valproic Acid-d6 Beta-D-Glucuronide as an Internal Standard

In quantitative bioanalysis, internal standards are essential for correcting analytical variability. This compound is frequently used for this purpose in the analysis of valproic acid and its metabolites. bohrium.comnih.gov

Principles of Isotopic Dilution Mass Spectrometry

Isotopic dilution mass spectrometry (IDMS) is a powerful technique for achieving high-accuracy quantitative measurements. wikipedia.orgacs.org The core principle involves adding a known amount of an isotopically labeled version of the analyte—in this case, this compound—to the sample. wikipedia.org This "isotope-labeled standard" is chemically identical to the analyte of interest (the endogenous or unlabeled version) but has a different mass due to the presence of heavy isotopes like deuterium (B1214612). nih.gov

When the sample is analyzed by mass spectrometry, the instrument can distinguish between the analyte and the internal standard based on their mass-to-charge ratios. By measuring the ratio of the signal from the analyte to the signal from the known amount of internal standard, the concentration of the analyte in the original sample can be precisely calculated. wikipedia.org This method is considered a form of internal standardization and is highly regarded for its accuracy because it corrects for variations in sample preparation and instrument response. wikipedia.orguni-muenchen.de

Benefits of Deuterated Internal Standards in Reducing Matrix Effects and Ion Suppression

Biological samples are complex mixtures containing numerous endogenous compounds that can interfere with the analysis, a phenomenon known as the "matrix effect". myadlm.orgeijppr.com This can lead to ion suppression or enhancement, where the signal of the analyte is artificially decreased or increased, leading to inaccurate quantification. eijppr.com

Stable isotope-labeled internal standards (SIL-IS), such as this compound, are the preferred choice for mitigating these effects. waters.com Because the deuterated standard is chemically almost identical to the analyte, it is assumed to experience the same matrix effects. waters.comresearchgate.net Therefore, any suppression or enhancement of the signal will affect both the analyte and the internal standard proportionally. By using the ratio of the analyte to the internal standard for quantification, these variations can be effectively canceled out, leading to more accurate and robust results. researchgate.net

However, it is important to note that even with SIL-IS, complete correction for matrix effects is not always guaranteed. Differences in retention time between the analyte and its deuterated counterpart, known as the "isotope effect," can sometimes lead to differential ion suppression. researchgate.netchromatographyonline.com

Development and Validation of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methods

LC-MS/MS is the gold standard for the sensitive and selective quantification of drugs and their metabolites in biological matrices. researchgate.net The development of a robust LC-MS/MS method for this compound and related compounds involves careful optimization of several parameters.

Chromatographic Separation Strategies for this compound and Related Metabolites

Effective chromatographic separation is crucial to distinguish the analyte from other matrix components and isomeric metabolites. For valproic acid and its glucuronide metabolites, reversed-phase chromatography is commonly employed. nih.govactamedicamarisiensis.ro

A typical setup might involve a C18 column, which separates compounds based on their hydrophobicity. bohrium.comnih.govnih.gov A gradient elution with a mobile phase consisting of an aqueous component (often with a modifier like formic acid or ammonium (B1175870) formate) and an organic solvent (like acetonitrile (B52724) or methanol) is used to achieve optimal separation. nih.govunipd.it The goal is to achieve a sharp, symmetrical peak for this compound and to ensure it co-elutes as closely as possible with the unlabeled Valproic Acid Beta-D-Glucuronide to effectively compensate for matrix effects. chromatographyonline.com

A study developing a method for valproate and its metabolites used an Agilent RRHD Eclipse Plus C18 column (2.1 × 100 mm, 1.8 μm). nih.gov Another method for valproic acid and six of its metabolites utilized a Kinetex C18 column (3 × 100 mm, 2.6 μm). nih.gov

Interactive Data Table: Example Chromatographic Conditions

| Parameter | Condition 1 | Condition 2 |

| Column | Agilent RRHD Eclipse Plus C18 (2.1 × 100 mm, 1.8 μm) nih.gov | Kinetex C18 (3 × 100 mm, 2.6 μm) nih.gov |

| Mobile Phase A | 5 mM ammonium formate (B1220265) and 0.1% formic acid in water nih.gov | Not specified |

| Mobile Phase B | 0.1% formic acid in acetonitrile nih.gov | Not specified |

| Flow Rate | 0.3 mL/min nih.gov | Not specified |

| Injection Volume | 10 μL nih.gov | 50 μL (of serum sample) nih.gov |

Optimization of Mass Spectrometric Parameters (e.g., MRM Transitions, Collision Energy) for Deuterated Glucuronides

Tandem mass spectrometry (MS/MS) provides high selectivity by monitoring specific precursor-to-product ion transitions, a technique known as Multiple Reaction Monitoring (MRM). nih.govnih.gov The optimization of MRM parameters is critical for achieving the highest sensitivity. nih.govunige.ch

For this compound, the precursor ion would be the deprotonated molecule [M-H]⁻ in negative ion mode. This precursor ion is then fragmented in the collision cell of the mass spectrometer, and specific product ions are monitored. The collision energy required to induce this fragmentation must be carefully optimized to maximize the signal of the desired product ions. youtube.com

One study reported MS/MS transitions for Valproic Acid-Glucuronide as m/z 319.1392 → 143.0978. nih.gov For Valproic Acid-d6, a common internal standard for the parent drug, the transition is often m/z 149 → 149, as fragmentation is not always efficient for this small molecule. nih.govnih.gov However, other transitions can be utilized. unipd.it The optimization process often involves infusing a solution of the standard and systematically varying the collision energy and other parameters to find the optimal values. unige.chyoutube.com

Interactive Data Table: Example MRM Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) | Reference |

| Valproic Acid | 143.1016 | 143.1016 | Not Specified | nih.gov |

| Valproic Acid-Glucuronide | 319.1392 | 143.0978 | Not Specified | nih.gov |

| Valproic Acid-d6 | 149 | 149 | 2 | nih.govnih.gov |

Addressing Matrix Effects and Ionization Variability in Complex Biological Samples

Even with the use of a deuterated internal standard, it is crucial to assess and minimize matrix effects during method development and validation. eijppr.com This is typically done by comparing the response of the analyte in a neat solution to its response in an extracted blank matrix spiked with the analyte.

Several strategies can be employed to reduce matrix effects:

Optimizing Sample Preparation: Techniques like protein precipitation, liquid-liquid extraction, or solid-phase extraction can be used to remove interfering components from the sample matrix. eijppr.com For valproic acid analysis, protein precipitation with acetonitrile is a common and simple approach. bohrium.comnih.gov

Chromatographic Optimization: Adjusting the chromatographic conditions to separate the analyte from co-eluting matrix components can significantly reduce ion suppression. eijppr.com

Sample Dilution: Diluting the sample can reduce the concentration of matrix components, thereby lessening their impact on ionization. eijppr.com

By carefully developing and validating the analytical method, researchers can ensure the accurate and reliable quantification of this compound, which is essential for its role as an internal standard in a wide range of research applications.

Method Validation Parameters for Research Assays

The reliability of any analytical method hinges on its thorough validation. For research assays involving this compound, several key parameters are assessed to ensure the data generated is accurate and reproducible. These parameters typically include linearity, accuracy, precision, and the limits of detection (LOD) and quantification (LOQ). iomcworld.orgnih.govnih.gov

Linearity establishes the concentration range over which the assay response is directly proportional to the analyte concentration. For instance, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for valproate and its glucuronide metabolite demonstrated linearity over specific ranges for each compound, with correlation coefficients (r) greater than 0.99, indicating a strong linear relationship. nih.govnih.gov Another high-performance liquid chromatography (HPLC) method for valproic acid showed good linearity with a correlation coefficient (r) of 0.9999 over a concentration range of 4.75-237.75 µg/mL. iomcworld.org

Accuracy refers to the closeness of the measured value to the true value. It is often expressed as a percentage of the nominal concentration. Validated methods for valproic acid and its metabolites have demonstrated high accuracy, with values typically falling within ±15% of the nominal concentration. nih.govmdpi.com For example, one LC-MS/MS method reported accuracy between 91.44% and 110.92%. nih.gov

Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). Both intra-day (within a single day) and inter-day (on different days) precision are evaluated. For robust analytical methods, the RSD for precision is generally expected to be less than 15%. nih.govmdpi.com

The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably detected, though not necessarily quantified, under the stated experimental conditions. The Limit of Quantification (LOQ) is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy. For a GC-MS method, the LLOQ for valproic acid was found to be 0.075 µg/mL. mdpi.com An LC-MS/MS method reported an LOQ of 2 µg/ml for valproic acid. nih.gov

Table 1: Example of Method Validation Parameters for Valproic Acid Analysis

| Parameter | Result | Reference |

| Linearity (r) | > 0.99 | nih.govnih.gov |

| Accuracy | 91.44% - 110.92% | nih.gov |

| Precision (RSD) | < 15% | nih.govmdpi.com |

| LLOQ (GC-MS) | 0.075 µg/mL | mdpi.com |

| LLOQ (LC-MS/MS) | 2 µg/mL | nih.gov |

Application of Gas Chromatography-Mass Spectrometry (GC-MS) for Derivatized this compound

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. ufrgs.br However, this compound, like its non-deuterated counterpart, is not directly suitable for GC-MS analysis due to its low volatility and thermal instability. Therefore, a derivatization step is necessary to convert the analyte into a more volatile and thermally stable derivative. researchgate.netnih.gov

This derivatization process often involves esterification to modify the carboxylic acid group of the valproic acid moiety and the hydroxyl groups of the glucuronide. mdpi.com Common derivatizing agents include silylating agents or alkylating agents. The resulting derivatized compound can then be readily separated by gas chromatography and detected with high sensitivity and selectivity by the mass spectrometer. The use of a deuterated internal standard like this compound is particularly advantageous in GC-MS as it co-elutes with the non-deuterated analyte, allowing for accurate quantification by correcting for any variability during sample preparation and analysis. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Absolute Quantification and Structural Elucidation in Metabolomics Research

Nuclear Magnetic Resonance (NMR) spectroscopy is a non-destructive analytical technique that provides detailed structural information about molecules and can be used for quantitative analysis. nih.govnih.gov In the context of this compound, ¹H NMR and ¹³C NMR can be employed for both structural elucidation and absolute quantification in metabolomics research. nih.gov

The distinct signals in the NMR spectrum correspond to the different protons and carbons within the molecule, allowing for unambiguous identification. hmdb.ca For quantification, the integral of a specific signal from the analyte is compared to the integral of a known concentration of an internal standard. nih.gov This approach provides an absolute quantification without the need for a calibration curve specific to the analyte. The presence of the deuterium atoms in this compound can be confirmed by the absence of corresponding proton signals in the ¹H NMR spectrum, which can be a useful tool for distinguishing it from the endogenous, non-deuterated form. researchgate.netcapes.gov.br

Advanced Sample Preparation Techniques for this compound Analysis

The analysis of this compound in biological matrices such as plasma, serum, or urine requires efficient sample preparation to remove interfering substances and concentrate the analyte of interest. portea.comlabcorp.com

Liquid-Liquid Extraction (LLE) is a classic sample preparation technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent. ufrgs.br For this compound, LLE protocols can be optimized by selecting appropriate organic solvents and adjusting the pH of the aqueous phase to maximize the extraction efficiency. iomcworld.org Dispersive liquid-liquid microextraction (DLLME) is a miniaturized version of LLE that offers high recovery and short extraction times with minimal solvent consumption. researchgate.netresearchgate.netnih.gov

Solid-Phase Extraction (SPE) is another widely used technique that utilizes a solid sorbent to selectively adsorb the analyte from the sample matrix. nih.govufrgs.br The analyte is then eluted with a small volume of a suitable solvent. SPE methods can be highly selective and provide excellent sample clean-up. nih.gov The choice of the sorbent material and the elution solvent are critical parameters that need to be optimized for the specific properties of this compound. nih.gov

Protein Precipitation is a common first step in the analysis of plasma or serum samples. nih.gov It involves adding a precipitating agent, such as acetonitrile or methanol, to the sample to denature and remove proteins that can interfere with the analysis and damage analytical columns. nih.govnih.gov The supernatant containing the analyte is then further processed.

Ultrafiltration is a membrane-based technique that separates molecules based on their size. nih.gov It can be used to remove proteins and other high-molecular-weight components from the sample matrix, allowing for the analysis of the free (unbound) fraction of this compound.

Radiometric Assays for In Vitro UGT Activity Measurements Using Radiolabeled Precursors with Deuterated Standards

Radiometric assays are highly sensitive methods used to measure the activity of enzymes like UDP-glucuronosyltransferases (UGTs), which are responsible for the glucuronidation of valproic acid. nih.gov In this type of assay, a radiolabeled precursor, such as [¹⁴C]UDP-glucuronic acid, is incubated with the enzyme source (e.g., liver microsomes) and the substrate (valproic acid). nih.gov The formation of the radiolabeled glucuronide product is then measured.

The use of a deuterated standard like this compound in conjunction with a non-radiolabeled assay can serve as a valuable tool for method validation and as an internal standard in mass spectrometry-based UGT activity assays. nih.gov While the primary radiometric assay measures the incorporation of the radiolabel, a parallel LC-MS/MS analysis using the deuterated standard can confirm the identity of the product and provide a highly specific and accurate quantification of the formed glucuronide. nih.gov This combined approach leverages the sensitivity of radiometric detection with the specificity of mass spectrometry.

Application in Preclinical and in Vitro Pharmacokinetic and Disposition Studies

Investigation of Disposition and Elimination Pathways of Valproic Acid and its Glucuronide Metabolite in Animal Models

Animal models are crucial for elucidating the complex processes of drug absorption, distribution, metabolism, and excretion (ADME). The use of Valproic Acid-d6 as a tracer has been instrumental in defining the disposition and elimination routes of valproic acid and its primary metabolite, the glucuronide conjugate.

Metabolic Clearance Studies Using Valproic Acid-d6 as a Tracer

Metabolic clearance, the irreversible removal of a drug from the body through biotransformation, is a key determinant of a drug's half-life and dosing regimen. In the case of valproic acid, glucuronidation is a major metabolic pathway, accounting for the elimination of a significant portion of the administered dose. nih.govpharmgkb.org Studies utilizing Valproic Acid-d6 as a tracer allow for precise quantification of the formation rate of its glucuronide metabolite, Valproic Acid-d6 Beta-D-Glucuronide.

Biliary and Renal Excretion Pathways of this compound in Rodent Models

Once formed, this compound is eliminated from the body through two primary routes: biliary excretion into the feces and renal excretion into the urine. Rodent models, particularly rats, have been extensively used to investigate the relative contributions of these pathways.

Studies have shown that a significant portion of valproic acid's glucuronide metabolite is excreted in the urine. nih.gov In one study, the urinary excretion of valproate glucuronide accounted for 20.5% to 88.7% of the administered valproic acid dose in human patients. nih.gov In rats, after a single dose of VPA, approximately 40-50% of the dose was excreted in the urine within 24 hours, primarily as conjugated VPA. nih.gov

The following table summarizes typical excretion data for valproic acid and its glucuronide metabolite in rats, which is representative of the pathways that this compound would follow.

| Excretion Pathway | Compound | Percentage of Administered Dose | Species | Reference |

| Urinary Excretion | Valproic Acid (conjugated) | ~40-50% (within 24h) | Rat | nih.gov |

| Biliary Excretion | Valproate Glucuronide | Significant, but variable | Rat | nih.govnih.gov |

This table presents generalized findings. Specific percentages can vary based on experimental conditions.

Enterohepatic Recirculation of this compound in Animal Studies

Enterohepatic recirculation is a process where a drug or its metabolite is excreted in the bile, enters the intestine, is reabsorbed back into the bloodstream, and returns to the liver. wikipedia.org This process can significantly prolong the half-life of a drug. This compound, being a substrate for biliary excretion, is known to undergo enterohepatic recirculation. nih.gov

In animal models, the process involves the excretion of this compound into the bile. In the intestine, gut microbial enzymes, specifically β-glucuronidases, can hydrolyze the glucuronide conjugate, releasing the parent Valproic Acid-d6. nih.gov This free Valproic Acid-d6 is then reabsorbed from the intestine back into the systemic circulation, effectively "recycling" the drug. Interrupting this cycle, for example through the use of antibiotics to reduce gut bacteria, has been shown to alter the pharmacokinetic profile of valproic acid, providing evidence for the significance of enterohepatic recirculation. nih.gov

In Vitro Hepatic and Extrahepatic Metabolic Stability Studies Using Tissue Homogenates and Subcellular Fractions

In vitro systems, such as tissue homogenates and subcellular fractions, are powerful tools for investigating the metabolic fate of drug candidates in a controlled environment. These systems allow for the determination of key metabolic parameters and provide insights into potential species differences in metabolism.

Intrinsic Clearance Determination for Valproic Acid-d6

Intrinsic clearance (CLint) is a measure of the intrinsic metabolic capacity of the liver for a specific drug, independent of physiological factors like blood flow. It is a critical parameter for predicting in vivo hepatic clearance. In vitro systems are commonly used to determine the intrinsic clearance of compounds, including Valproic Acid-d6.

The determination of intrinsic clearance for Valproic Acid-d6 would typically involve incubating the compound with liver microsomes or hepatocytes and measuring the rate of its disappearance over time. The use of the deuterated form allows for highly sensitive and specific quantification by mass spectrometry, distinguishing it from any potential interfering substances. Studies with non-deuterated valproic acid have established the kinetic parameters for its glucuronidation in various in vitro systems.

The following table shows representative kinetic parameters for the glucuronidation of valproic acid in human liver microsomes and with specific UGT isoforms. These values provide an indication of the intrinsic metabolic capacity for this pathway.

| In Vitro System | Km (mM) | Vmax (nmol/min/mg protein) | Reference |

| Human Liver Microsomes | 2.3 - 5.2 | Not specified | researchgate.net |

| Expressed UGT1A6 | High | Not specified | researchgate.net |

| Expressed UGT1A9 | High | Not specified | researchgate.net |

| Expressed UGT2B7 | High | Not specified | researchgate.net |

Km (Michaelis-Menten constant) represents the substrate concentration at which the reaction rate is half of Vmax (maximum reaction rate). High Km values suggest lower affinity of the enzyme for the substrate.

Metabolic Stability Assessment in Liver Microsomes and Hepatocytes from various Species

Assessing the metabolic stability of a drug candidate in liver microsomes and hepatocytes from different species is a standard practice in preclinical drug development. nih.gov These studies help to identify potential species differences in metabolism, which is crucial for extrapolating animal data to humans. Liver microsomes contain a high concentration of phase I (e.g., cytochrome P450) and phase II (e.g., UGTs) enzymes, while hepatocytes provide a more complete metabolic system with intact cell membranes and cofactors. nih.govnih.gov

The metabolic stability of Valproic Acid-d6 would be evaluated by incubating it with liver microsomes or hepatocytes from various species (e.g., rat, dog, monkey, human) and monitoring its depletion over time. The rate of depletion provides an indication of how quickly the compound is metabolized by the liver enzymes of that species. Significant differences in the metabolic stability of Valproic Acid-d6 across species would suggest variations in the activity or expression of the responsible metabolic enzymes, primarily UGTs. nih.govpharmgkb.org This information is vital for selecting the most appropriate animal model for further preclinical studies and for predicting human pharmacokinetics.

Role of this compound in Investigating Metabolite-Enzyme Interactions in Experimental Systems

The investigation of how metabolites interact with metabolic enzymes is fundamental to understanding drug-drug interactions and sources of pharmacokinetic variability. Valproic Acid's metabolism involves both formation and hydrolysis of its glucuronide conjugate, Valproic Acid Beta-D-Glucuronide (VPA-G). These processes are mediated by specific enzyme families.

This compound plays a crucial, albeit indirect, role in these investigations. In experimental systems, such as those using human liver microsomes or recombinant enzymes, researchers study the kinetics of VPA-G formation by UDP-glucuronosyltransferases (UGTs) or its hydrolysis back to VPA. nih.govresearchgate.net For instance, studies have identified that VPA is glucuronidated by multiple UGT isoforms, including UGT1A3, UGT1A4, UGT1A6, UGT1A8, UGT1A9, UGT1A10, and UGT2B7. nih.govnih.gov

Conversely, the hydrolysis of VPA-G is a key step in the enterohepatic recirculation of VPA and is central to a significant drug-drug interaction with carbapenem (B1253116) antibiotics. Research has identified Acylpeptide Hydrolase (APEH) as the primary enzyme responsible for VPA-G hydrolysis in human liver cytosol. nih.govsemanticscholar.org Carbapenems inhibit APEH, which prevents the hydrolysis of VPA-G back to VPA, leading to increased clearance of VPA as the glucuronide and a sharp decrease in plasma VPA levels. nih.govnih.gov

In these highly specific enzyme kinetic studies, this compound serves as the ideal internal standard for liquid chromatography-mass spectrometry (LC-MS/MS) analysis. By adding a known quantity of the deuterated standard to the experimental samples, researchers can accurately quantify the concentration of the unlabeled VPA-G being formed or consumed. This corrects for any variability in sample preparation and mass spectrometer response, ensuring the reliability of the kinetic parameters determined. While the unlabeled metabolite is the substrate, the labeled standard is the key to accurate measurement.

Table 1: Key Enzymes Interacting with Valproic Acid Glucuronide

| Enzyme Family | Specific Enzyme(s) | Role | Research Findings |

| UDP-Glucuronosyltransferase (UGT) | UGT1A3, UGT1A4, UGT1A6, UGT1A8, UGT1A9, UGT1A10, UGT2B7 | Formation of VPA-G from VPA | UGT2B7 exhibits the highest intrinsic clearance for VPA glucuronidation. nih.govnih.gov |

| Hydrolase | Acylpeptide Hydrolase (APEH) | Hydrolysis of VPA-G to VPA | Identified as the key enzyme for VPA-G hydrolysis in human liver cytosol; its inhibition by carbapenems is the mechanism for the drug-drug interaction. nih.govsemanticscholar.orgpsu.edu |

| Hydrolase | Beta-glucuronidase | Hydrolysis of VPA-G to VPA | Found to have minimal to no involvement in VPA-G hydrolysis in the liver cytosol compared to APEH. nih.govpsu.edu |

This table is interactive. You can sort and filter the data.

Comparative Metabolism of Valproic Acid Across Species Using this compound as a Reference Standard

Preclinical studies routinely involve evaluating drug metabolism in various animal species to predict human pharmacokinetics. Significant inter-species differences exist in the metabolism of VPA, which can impact the translation of animal data to human clinical outcomes. The primary metabolic pathways for VPA are glucuronidation, beta-oxidation in the mitochondria, and cytochrome P450 (CYP)-mediated oxidation. nih.gov The relative contribution of these pathways can vary considerably between species.

In this context, this compound is used as a reference standard for quantification to facilitate accurate comparative analysis. When studying the metabolism of VPA in liver microsomes or in vivo models from different species (e.g., rat, dog, monkey, and human), one of the key metabolites measured is VPA-G. capes.gov.br

To ensure that the comparison of VPA-G formation rates across species is valid, a robust analytical method is required. The use of this compound as an internal standard in an LC-MS/MS assay is the gold standard methodology. It allows for the precise measurement of VPA-G concentrations in the plasma, urine, or microsomal incubations of each species studied. This accurate quantification is essential to build reliable pharmacokinetic models and to understand whether animal models are representative of human metabolism. For example, a study in dogs used such precise analytical methods to show that the drug-drug interaction between VPA and meropenem (B701) is caused by the inhibition of APEH-mediated VPA-G hydrolysis, confirming a mechanism similar to that in humans. nih.gov

The use of stable isotope-labeled standards like this compound ensures that observed differences in metabolite levels are due to true species-specific metabolic variations and not analytical artifacts. This makes it an essential reference compound for generating the high-quality, comparative data needed for drug development and regulatory submissions.

Table 2: Major Metabolic Pathways of Valproic Acid for Interspecies Comparison

| Metabolic Pathway | Primary Enzymes/Location | Key Metabolite(s) | Importance in Interspecies Comparison |

| Glucuronidation | UGTs (Liver) | Valproic Acid Beta-D-Glucuronide (VPA-G) | Major pathway in humans (~30-50% of dose); its rate varies significantly across species. nih.govnih.gov |

| Beta-Oxidation | Mitochondria | 2-ene-VPA, 3-OH-VPA, 3-keto-VPA | An important endogenous pathway whose capacity can differ between species. |

| CYP-mediated Oxidation | CYP2C9, CYP2A6, CYP2B6 (Liver) | 4-ene-VPA, 4-OH-VPA, 5-OH-VPA | Minor pathway (~10%) in humans, but can lead to the formation of hepatotoxic metabolites like 4-ene-VPA. nih.gov |

This table is interactive. You can sort and filter the data.

Mechanistic Studies on Glucuronidation, Metabolic Interactions, and Transport

In Vitro Inhibition and Induction Studies of UGT Enzymes by Xenobiotics and Endogenous Compounds

Uridine (B1682114) diphosphate-glucuronosyltransferases (UGTs) are a superfamily of enzymes that catalyze the glucuronidation of a wide variety of compounds. The activity of these enzymes can be altered by numerous factors, which can lead to significant changes in drug metabolism.

Determination of Competitive, Non-Competitive, and Uncompetitive Inhibition Kinetics Using Valproic Acid-d6 as Substrate

The inhibition of UGT enzymes can happen in several ways, including competitive, non-competitive, and uncompetitive inhibition. jackwestin.com These inhibition types can be differentiated by how they affect the enzyme's kinetics, specifically the Michaelis-Menten constant (Km) and the maximum velocity (Vmax). sci-hub.se Using Valproic Acid-d6 as a substrate enables the precise measurement of its glucuronide metabolite, which helps in determining these kinetic parameters when potential inhibitors are present. For instance, studies have shown that valproic acid can act as a competitive inhibitor of UGT2B7-catalyzed zidovudine (B1683550) (AZT) glucuronidation and as an uncompetitive inhibitor of UGT1A9-catalyzed propofol (B549288) glucuronidation. nih.gov

Here is a summary of the different types of enzyme inhibition:

| Inhibition Type | Effect on Vmax | Effect on Km | Mechanism |

| Competitive | Unchanged | Increased | The inhibitor binds to the active site of the free enzyme, preventing the substrate from binding. jackwestin.comsci-hub.se |

| Non-competitive | Decreased | Unchanged | The inhibitor binds to a site other than the active site, regardless of whether the substrate is bound. jackwestin.comlibretexts.org |

| Uncompetitive | Decreased | Decreased | The inhibitor binds only to the enzyme-substrate complex. jackwestin.comnih.gov |

This interactive table summarizes the key characteristics of the main types of enzyme inhibition relevant to the study of Valproic Acid-d6 glucuronidation.

Transcriptional and Post-Transcriptional Regulation of UGT Isoforms by Inducers

The expression and activity of UGT isoforms can be increased by exposure to certain xenobiotics and endogenous compounds. This induction is mainly regulated at the transcriptional level through the activation of nuclear receptors like the pregnane (B1235032) X receptor (PXR). These receptors, when activated, bind to specific DNA sequences and increase the production of UGT enzymes. criver.com Post-transcriptional mechanisms also play a role in regulating UGT enzyme levels. For example, phenobarbital (B1680315) has been shown to induce the glucuronidation of valproic acid. nih.gov

Investigation of Drug-Drug Interactions at the Enzymatic Level Using Valproic Acid-d6 Glucuronidation as a Probe

Valproic acid is frequently prescribed with other medications, which creates the possibility of drug-drug interactions (DDIs). nih.govnews-medical.net The glucuronidation of Valproic Acid-d6 is a useful tool for studying these interactions at the enzymatic level. By observing the rate of Valproic Acid-d6 Beta-D-Glucuronide formation in the presence of other drugs, researchers can identify potential inhibitors or inducers of the UGT isoforms that metabolize it. Valproic acid itself can inhibit the metabolism of other drugs, such as phenobarbital and the metabolite of carbamazepine. news-medical.net It is a known inhibitor of several cytochrome P450 (CYP) enzymes, particularly CYP2C9. researchgate.netnih.govplos.org

Role of Transporters (e.g., Organic Anion Transporting Polypeptides, Multidrug Resistance-Associated Proteins) in the Disposition of this compound in In Vitro Systems

After its formation, this compound, being an anion, depends on membrane transporters to move across cell membranes. nih.gov In vitro systems are essential for understanding the role of these transporters in the disposition of the glucuronide metabolite.

Key transporter families involved in the disposition of drug glucuronides include:

Organic Anion Transporting Polypeptides (OATPs) : These transporters are located on the liver cell membrane and are involved in taking up compounds from the blood into the liver. nih.gov

Multidrug Resistance-Associated Proteins (MRPs) : These transporters, especially MRP2 and MRP3, are responsible for moving glucuronide conjugates out of the liver into the bile and blood. nih.gov

The following table outlines the primary transporters and their functions in the disposition of this compound:

| Transporter | Location | Function | Role in this compound Disposition |

| OATPs | Basolateral membrane of hepatocytes | Uptake from blood into the liver | Potential role in the hepatic uptake of the glucuronide. nih.gov |

| MRP2 (ABCC2) | Apical membrane of hepatocytes | Efflux into bile | A primary route for the biliary excretion of the glucuronide. nih.gov |

| MRP3 (ABCC3) | Basolateral membrane of hepatocytes | Efflux into blood | An alternative route for efflux from the liver back into the systemic circulation. nih.gov |

This interactive table summarizes the key transporters and their potential roles in the disposition of this compound.

Mechanistic Insights into the Regiospecificity and Stereoselectivity of Valproic Acid Glucuronidation

Valproic acid is a chiral molecule, meaning it exists in two mirror-image forms called enantiomers: (R)- and (S)-valproic acid. The glucuronidation of valproic acid can be both regiospecific and stereoselective. Regiospecificity refers to the specific location on the valproic acid molecule where the glucuronic acid is attached. Stereoselectivity means that one enantiomer is preferentially metabolized over the other.

The UGT enzymes that metabolize valproic acid, including UGT1A3, UGT1A4, UGT1A6, UGT1A9, and UGT2B7, have distinct substrate-binding sites that determine the orientation of the valproic acid molecule. nih.gov This positioning influences which functional group is available for glucuronidation and can result in the preferential formation of one diastereomeric glucuronide. Studies with rat hepatocytes have shown a slight preference for the metabolism of the pro-S side-chain of valproic acid. nih.gov The use of deuterated valproic acid (Valproic Acid-d6) is a valuable tool for accurately quantifying the formation of the different glucuronide diastereomers.

Future Research Directions and Advanced Methodological Applications Non Clinical Focus

Development of Novel Analytical Platforms for High-Throughput Quantification of Deuterated Metabolites

The quantification of deuterated metabolites, such as Valproic Acid-d6 Beta-D-Glucuronide, is pivotal for various non-clinical research applications. The development of novel analytical platforms is geared towards increasing throughput, sensitivity, and specificity. Current advancements are centered around liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers robust and sensitive quantification. nih.gov Future developments aim to integrate automated sample preparation using liquid handling robots with advanced LC-MS/MS systems. researchgate.net This semi-automation can significantly accelerate the screening of large compound libraries and analysis of numerous samples generated from metabolic studies. researchgate.net

Emerging platforms focus on enhancing the speed and efficiency of analysis. For instance, ultra-high-pressure liquid chromatography (UHPLC) coupled with quadrupole time-of-flight mass spectrometry (QTOF-MS) allows for rapid separation and high-resolution mass analysis, enabling the simultaneous quantification of multiple deuterated metabolites in complex biological matrices like urine. unige.ch Furthermore, the development of new chemical isotope labeling strategies, such as derivatization with reagents like dimethylaminophenacyl (DMED), can improve the ionization efficiency and chromatographic behavior of glucuronides, leading to more confident and comprehensive profiling. nih.govacs.org These advanced methods are crucial for high-throughput applications in drug discovery and metabolic research. nih.gov

Table 1: Comparison of Analytical Platforms for Deuterated Glucuronide Quantification

| Platform | Key Features | Advantages | Future Directions |

|---|---|---|---|

| HPLC-MS/MS | High sensitivity and specificity, well-established for quantitative analysis. nih.gov | Robust, reliable, suitable for targeted quantification. | Integration with fully automated sample preparation for increased throughput. |

| UHPLC-QTOF-MS | High-resolution mass analysis, rapid separation. unige.ch | Simultaneous quantification of multiple analytes, untargeted screening capabilities. unige.ch | Development of standardized workflows for broader adoption. |

| Chemical Isotope Labeling LC-MS | Derivatization to improve detection and identification. nih.gov | Enhanced sensitivity for low-abundance metabolites, confident structural elucidation. nih.govacs.org | Discovery of novel labeling reagents with broader reactivity and improved stability. |

| Microfluidic Droplet-Based Systems | Miniaturization of reactions into picoliter-volume droplets. nih.gov | Ultra-high throughput, minimal reagent consumption, single-cell analysis potential. nih.gov | Coupling with mass spectrometry for label-free detection and broader applicability. |

Integration of this compound in Systems Biology Approaches for Metabolic Modeling and Simulation

This compound serves as a valuable tool in systems biology for creating more accurate metabolic models. As a stable isotope-labeled internal standard (SIL-IS), it allows for precise quantification of the corresponding non-labeled metabolite, Valproic Acid Beta-D-Glucuronide, in complex biological systems. This precise data is essential for constructing and validating pharmacokinetic/pharmacodynamic (PK/PD) models that simulate the metabolic fate of Valproic Acid (VPA). nih.gov

The integration of data from studies using deuterated metabolites helps to refine computational models that predict drug metabolism and clearance. nih.gov These models are becoming increasingly important in preclinical drug development for forecasting in vivo outcomes from in vitro data. nih.gov By providing accurate concentration measurements, this compound can help to parameterize models of the glucuronidation pathway, improving our understanding of how genetic polymorphisms in UGT enzymes affect VPA metabolism. nih.gov This can lead to more predictive simulations of interindividual variability in drug response.

Exploration of this compound as a Mechanistic Probe for UGT Activity in Preclinical Drug Discovery and Development

In preclinical drug development, understanding the contribution of specific UDP-glucuronosyltransferase (UGT) enzymes to a drug's metabolism is a regulatory requirement when glucuronidation is a major clearance pathway. nih.gov this compound, and its parent compound Valproic Acid-d6, can be used as a probe substrate to investigate the activity of specific UGT isoforms. nih.gov VPA is known to be metabolized by several UGTs, including UGT1A6, UGT1A9, and UGT2B7. nih.gov

By incubating Valproic Acid-d6 with recombinant human UGT enzymes or human liver microsomes, researchers can measure the formation rate of this compound to determine the kinetic parameters (Km and Vmax) for each enzyme. nih.gov This process, known as reaction phenotyping, helps to identify the key enzymes responsible for VPA glucuronidation. nih.gov The use of a deuterated substrate minimizes analytical interference from endogenous compounds. Furthermore, Valproic Acid-d6 can be used in inhibition studies to assess the potential for drug-drug interactions (DDIs), where it acts as a victim drug whose metabolism by UGTs may be inhibited by a new chemical entity. nih.govnih.gov

Advancements in High-Throughput Screening for UGT Modulators Using Deuterated Substrates and Metabolites

High-throughput screening (HTS) is a cornerstone of modern drug discovery, used to test large libraries of compounds for their ability to modulate the activity of a biological target. nih.govnih.gov In the context of UGT enzymes, HTS assays are developed to find novel inhibitors or inducers. nih.gov The use of deuterated substrates like Valproic Acid-d6 offers advantages in HTS formats, particularly those using mass spectrometry as the detection method.

The formation of this compound can be rapidly and selectively quantified by LC-MS/MS, which is amenable to automation. nih.gov This allows for the screening of thousands of potential modulators for their effect on VPA glucuronidation. While fluorescence-based HTS assays are common, they can be prone to interference. mdpi.comnih.gov MS-based HTS provides higher specificity and is directly measuring the metabolite of interest. Advancements in HTS instrumentation, such as multimode plate readers and highly sensitive mass spectrometers, coupled with automated liquid handling, are making MS-based screening for UGT modulators increasingly feasible and powerful. uthscsa.edu The data from these screens can identify compounds that may cause drug-drug interactions or reveal new therapeutic agents that target glucuronidation pathways. bohrium.com

Application of this compound in Understanding Species Differences in Glucuronidation Pathways

Preclinical studies in animals are essential for drug development, but species differences in drug metabolism can complicate the extrapolation of animal data to humans. Glucuronidation pathways can exhibit significant variability between species. researchgate.net For instance, the specific UGT isoforms responsible for a drug's metabolism and their relative activities can differ. This compound can be used as an analytical standard in comparative in vitro metabolic studies using liver microsomes from different species (e.g., human, rat, rabbit, pig). nih.govresearchgate.net

By incubating Valproic Acid-d6 with these different enzyme sources, the rate of formation of its glucuronide metabolite can be quantified. This allows for a direct comparison of glucuronidation activity across species. researchgate.net Such studies have shown that human, pig, and rabbit liver microsomes can catalyze glucuronidation at high rates for certain substrates, while rat microsomes may not. nih.gov This information is critical for selecting the most appropriate animal model for preclinical safety and efficacy studies and for improving the in vitro-in vivo extrapolation of metabolic clearance.

Table 2: Relative UGT Activity for Valproic Acid Across Species (Illustrative)

| Species | Primary UGT Isoforms Involved | Relative Glucuronidation Rate | Reference Animal Model Relevance |

|---|---|---|---|

| Human | UGT1A6, UGT1A9, UGT2B7 nih.govwikipedia.org | High | Gold standard for clinical relevance. |

| Cynomolgus Monkey | Orthologs of human UGTs | High, similar profile to humans | Often considered a good predictive model for primates. |

| Dog | Different UGT isoform expression | Moderate to Low | May not accurately predict human hepatic clearance for VPA. |

| Rat | Different UGT isoform expression | Low | Poor model for VPA glucuronidation; may overestimate exposure. |

Computational Chemistry and Molecular Dynamics Simulations to Elucidate UGT-Substrate Binding with Deuterated Valproic Acid

MD simulations can help to rationalize these effects by providing a dynamic view of the enzyme-substrate complex. dovepress.com By comparing simulations of deuterated and non-deuterated VPA, researchers can gain insights into how isotopic substitution influences the stability of the binding and the transition state of the glucuronidation reaction. nih.gov This knowledge is valuable for understanding the fundamental mechanisms of UGT catalysis and for designing novel UGT substrates or inhibitors. nih.gov For example, simulations have been used to study the binding of VPA to other enzymes like histone deacetylase, revealing specific interactions that determine binding affinity. nih.govresearchgate.net

Application in Fluxomics and Isotope Tracing Studies for Metabolic Pathway Elucidation in Biological Systems

Metabolic flux analysis (MFA) is a technique used to quantify the rates (fluxes) of metabolic reactions within a biological system. nih.gov It often employs stable isotope tracers to follow the path of atoms through metabolic networks. nih.govmdpi.com this compound and its precursor, Valproic Acid-d6, are ideal tools for such studies focusing on the glucuronidation pathway.

In a typical isotope tracing experiment, cells or organisms are supplied with a deuterated substrate. nih.gov The rate of appearance of the deuterated label in downstream metabolites, like this compound, is measured over time using mass spectrometry. youtube.com This data is then used in computational models to calculate the flux through the glucuronidation pathway. mdpi.com This approach allows researchers to understand how the glucuronidation of VPA is regulated and how it connects with other metabolic pathways, such as the pentose (B10789219) phosphate (B84403) pathway which produces the UGT co-substrate, UDP-glucuronic acid. mdpi.com Isotope-assisted metabolic flux analysis provides a dynamic and quantitative picture of cellular metabolism that is not achievable with static metabolite measurements alone. nih.govnih.gov

Q & A

Q. How can computational modeling predict drug-drug interactions involving Valproic Acid-d6 Beta-Dlucuronide?

- Methodological Answer : Employ physiologically based pharmacokinetic (PBPK) models incorporating UGT inhibition/induction parameters. Validate with clinical data on co-administered drugs (e.g., phenytoin, a UGT inducer) to predict altered glucuronide exposure .

Data Contradiction Analysis

Q. How should conflicting reports on this compound’s half-life (t₁/₂) be addressed?

- Methodological Answer : Re-evaluate experimental conditions:

- In vitro : Ensure consistent microsomal protein concentrations and incubation temperatures.

- In vivo : Account for species-specific differences in UGT expression (e.g., rats vs. humans).

- Use Bayesian meta-analysis to harmonize data from heterogeneous studies .

Q. Why do some studies report negligible CNS penetration of this compound, while others suggest neuroactivity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products